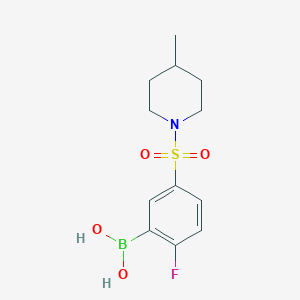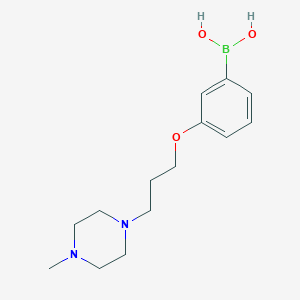
(3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid
Descripción general
Descripción
“(3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C14H23BN2O3 and a molecular weight of 278.16 g/mol .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters, a less developed method, has also been reported .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H17BN2O2/c1-13-5-7-14 (8-6-13)11-4-2-3-10 (9-11)12 (15)16/h2-4,9,15-16H,5-8H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving boronic acid derivatives are diverse. The Suzuki–Miyaura coupling is one of the most common reactions, which involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters is another reaction that has been reported .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Drug Design
This compound has been studied for its potential in medicinal chemistry, particularly in the design and optimization of pharmaceutical agents. For instance, modifications to the phenyl alkyl ether moiety, similar to the structure of this compound, have led to the development of potent and selective agonists with improved aqueous solubility, highlighting its role in enhancing drug properties (Collins et al., 1998).
2. Antimicrobial Activity
Research has also focused on synthesizing novel compounds with structures similar to "(3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid" to evaluate their antimicrobial properties. Such studies aim to develop new antimicrobial agents by exploring the synthesis and molecular modeling of these compounds, which have shown significant antibacterial and antifungal activities (Mandala et al., 2013).
3. Synthetic Chemistry
In the field of synthetic chemistry, the structural features of this compound have been utilized in various synthetic pathways. For example, it has been involved in nucleophilic substitution reactions to synthesize complex molecules, demonstrating its utility in constructing diverse chemical structures (Mishriky & Moustafa, 2013).
4. Enzyme Inhibition
Compounds with similar structures have been synthesized and evaluated for their potential as enzyme inhibitors, such as human leukocyte elastase inhibitors. This highlights the compound's relevance in developing therapeutics targeting specific enzymes involved in various diseases (Cvetovich et al., 1996).
5. Catalysis and Material Science
This compound's boronic acid group lends itself to applications in catalysis and material science. For example, boronic acids have been used to modify nanoparticles for various applications, including as catalysts in organic synthesis and in the development of new materials with specific properties (Zhang et al., 2017).
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound, such as (3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid, with a halide or pseudo-halide under the influence of a palladium catalyst .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Propiedades
IUPAC Name |
[3-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-16-7-9-17(10-8-16)6-3-11-20-14-5-2-4-13(12-14)15(18)19/h2,4-5,12,18-19H,3,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDLCHCZTJYGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179272 | |
| Record name | Boronic acid, B-[3-[3-(4-methyl-1-piperazinyl)propoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid | |
CAS RN |
1704063-55-7 | |
| Record name | Boronic acid, B-[3-[3-(4-methyl-1-piperazinyl)propoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[3-(4-methyl-1-piperazinyl)propoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Methylsulfanyl)cyclobutyl]methanol](/img/structure/B1472920.png)
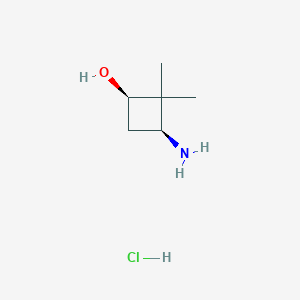
![Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1472926.png)
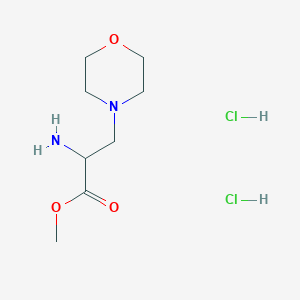

![4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1472929.png)
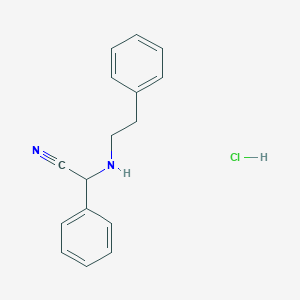
![2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1472931.png)
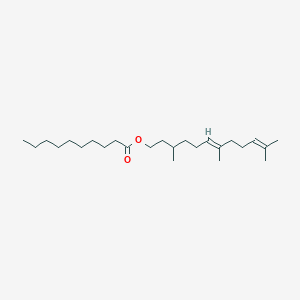

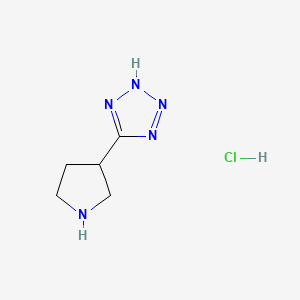
![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472940.png)
